2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE
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Overview
Description
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, methylbenzenesulfonamido, and methoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent for amine protection and deprotection.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Synthesized via Schiff bases reduction route.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with similar structural features.
Uniqueness
What sets 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-16-9-11-17(12-10-16)28(24,25)22(15-20(23)21-13-6-14-26-2)18-7-4-5-8-19(18)27-3/h4-5,7-12H,6,13-15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOIEDQDJPNUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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